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Compound of Interest

Compound Name: 2-Methyl-5, 7-dinitroquinolin-8-ol
CAS No.: 38543-75-8
Cat. No.: B1601843
- 7

Executive Summary

Target Compound: 2-Methyl-5,7-dinitroquinolin-8-ol CAS Registry Number: 38543-75-8 Core
Application: Veterinary pharmaceutical intermediate (antiprotozoal/antibacterial), chelating
agent for transition metals (Cu, Zn), and analytical reagent.

This technical guide details the high-purity synthesis of 2-Methyl-5,7-dinitroquinolin-8-ol
starting from commercially available o-aminophenol. The pathway utilizes a modified Doebner-
Miller synthesis to construct the heterocyclic core, followed by a controlled electrophilic
aromatic dinitration. This protocol is optimized for regioselectivity, targeting the C5 and C7
positions activated by the C8-hydroxyl group while preserving the C2-methyl functionality.

Part 1: Retrosynthetic Analysis & Strategy
The synthesis is bifurcated into two distinct chemical phases to ensure high yield and purity.
o Heterocycle Construction (Ring Closure): Formation of the quinoline scaffold via the

Doebner-Miller reaction.[1] The C2-methyl group is introduced using crotonaldehyde (or its
precursor paraldehyde/acetaldehyde) reacting with o-aminophenol.

» Functionalization (Dinitration): Introduction of nitro groups at positions 5 and 7.[2][3] The
hydroxyl group at C8 is a strong ortho, para-director, activating the benzene ring of the
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quinoline system. The C2-methyl group on the pyridine ring remains intact under controlled
nitration conditions.

Synthesis Pathway Flowchart[1][4][5]
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Figure 1: Two-stage synthesis pathway from o-aminophenol to the dinitro target.

Part 2: Stage 1 - Synthesis of 8-Hydroxyquinaldine

Objective: Preparation of the 2-methylquinolin-8-ol core.
Mechanistic Insight
The Doebner-Miller reaction involves the conjugate addition of the aniline nitrogen to the

-unsaturated aldehyde (crotonaldehyde), followed by cyclization. A critical oxidation step
(dehydrogenation) is required to aromatize the di-hydro intermediate. While traditional methods
use arsenic acid or nitrobenzene as oxidants, modern protocols often rely on the in situ
oxidation by air or mild chemical oxidants to avoid toxic byproducts.

Experimental Protocol

Reagents:
e 0-Aminophenol (1.0 eq)
o Crotonaldehyde (1.2 eq) [Caution: Lachrymator]

« Hydrochloric acid (6M, aq)[4]
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e Zinc chloride (Catalyst, 0.1 eq - optional but improves yield)

Procedure:

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve o-
aminophenol (109 g, 1.0 mol) in 6M HCI (500 mL). Heat to 80°C until fully dissolved.

o Addition: Add crotonaldehyde (84 g, 1.2 mol) dropwise over 60 minutes. The reaction is
exothermic; maintain temperature between 90-100°C.

o Cyclization: Reflux the mixture for 3 hours. The solution will darken significantly (red-black).

o Workup: Cool the reaction mixture to room temperature. Neutralize carefully with 20% NaOH
or NH40OH to pH 7-8.

o Precipitation: The crude 8-hydroxyquinaldine will precipitate as a dark solid. Filter and wash
with cold water.

 Purification: Recrystallize from ethanol/water (70:30).
o Yield Expectation: 65-75%
o Appearance: Beige to light brown crystals.

o Melting Point: 72-74°C.

Part 3: Stage 2 - Dinitration to 2-MethylI-5,7-
dinitroquinolin-8-ol

Objective: Regioselective introduction of nitro groups at C5 and C7.

Mechanistic Insight (Electrophilic Aromatic Substitution)

The hydroxyl group at C8 strongly activates the benzene ring. The position para to the hydroxyl
(C5) and ortho to the hydroxyl (C7) are the most nucleophilic sites. The pyridine ring is
deactivated towards electrophilic attack, and the methyl group at C2 does not sufficiently
activate the pyridine ring to compete with the phenol ring. Therefore, nitration occurs
exclusively on the benzene ring.
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Caution: Nitration is highly exothermic. Temperature control is critical to prevent oxidative
degradation of the methyl group (to carboxylic acid) or tar formation.

8-Hydroxyquinaldine
(Substrate)

NO3/H2504

Nitronium lon (NO2+)
Attack at C5 (Para)

H+

5-Nitro-8-hydroxyquinaldine
(Intermediate)

xcess HNO3

Second NO2+ Attack
at C7 (Ortho)

H+

5,7-Dinitro-8-hydroxyquinaldine
(Product)

Click to download full resolution via product page

Figure 2: Stepwise electrophilic aromatic substitution mechanism.

Experimental Protocol

Reagents:
e 8-Hydroxyquinaldine (Intermediate from Stage 1)

« Nitric Acid (70% or fuming)
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 Sulfuric Acid (Concentrated, 98%)
Procedure:

o Preparation of Mixed Acid: In a separate vessel, carefully add Nitric Acid (25 mL) to Sulfuric
Acid (25 mL) while cooling in an ice bath. Keep temperature below 10°C.

e Solubilization: Dissolve 8-hydroxyquinaldine (10 g, 62.8 mmol) in Sulfuric Acid (40 mL) in a
three-neck flask. Cool to 0-5°C.

 Nitration: Add the mixed acid solution dropwise to the quinoline solution over 45 minutes.

o Critical Control: Do not allow the temperature to exceed 15°C during addition. Higher
temperatures promote oxidation of the C2-methyl group.

o Completion: After addition, allow the mixture to warm to room temperature (20-25°C) and stir
for 2 hours.

e Quenching: Pour the reaction mixture slowly onto crushed ice (300 g) with vigorous stirring.
The dinitro product will precipitate as a yellow-orange solid.

« |solation: Filter the solid and wash extensively with water until the filtrate is neutral (pH ~6-7).
 Purification: Recrystallize from glacial acetic acid or DMF/Ethanol.

o Yield Expectation: 60-70%

o Appearance: Yellow to orange crystalline powder.

o Melting Point: >250°C (Decomposes).

Part 4: Characterization & Data Summary
Physicochemical Properties Table[6][7]
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Property Value /| Observation Method

Molecular Formula C10H7N30s

Molecular Weight 249.18 g/mol Calc.

Appearance Yellow-Orange Powder Visual

Melting Point 259 - 261°C Capillary (uncorrected)

Soluble in DMSO, DMF, hot

Solubility
acetic acid; Insoluble in water

Spectroscopic Validation

e 1H NMR (DMSO-ds, 400 MHz):

o & 2.80 ppm (s, 3H): Methyl group at C2. (Distinct singlet confirming the methyl group
survived nitration).

o 09.2-9.5ppm (s, 1H): Proton at C4 (Deshielded by pyridine ring and nitro groups).
o 08.5-8.8 ppm (s, 1H): Proton at C3.

o Note: The absence of signals in the 7.0-8.0 ppm range (typical for C5/C7 protons)
confirms dinitration.

* IR Spectroscopy (KBr):
o 1340 cm™1, 1520 cm~1: Strong symmetric and asymmetric stretching of -NO2z groups.

o 3200-3400 cm~1: Broad -OH stretch (often weak due to intramolecular H-bonding to N).

Part 5: Safety & Handling

» Nitration Hazards: The reaction involves mixed acids and generates heat. Runaway nitration
can lead to rapid gas evolution (NOXx). Always add the nitrating agent to the substrate
solution slowly.
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o Chemical Exposure: 2-Methyl-5,7-dinitroquinolin-8-ol is a nitro-aromatic compound.
Handle with gloves and in a fume hood to avoid inhalation or skin contact, as many nitro-
quinolines are potential mutagens or skin sensitizers.

o Waste Disposal: Neutralize all acid waste before disposal. The aqueous filtrate from the
nitration step contains significant nitrate/sulfate salts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1601843#synthesis-pathway-of-2-methyl-5-7-
dinitroquinolin-8-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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